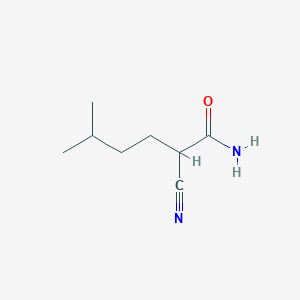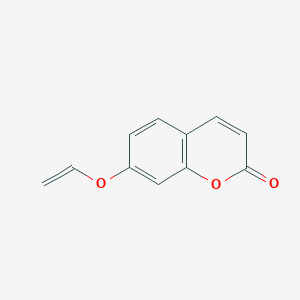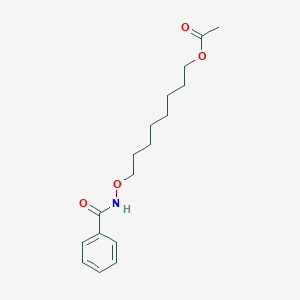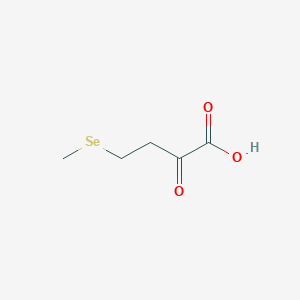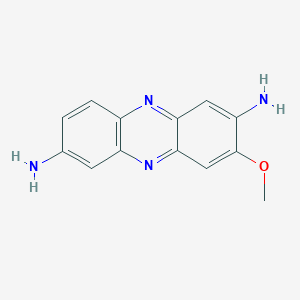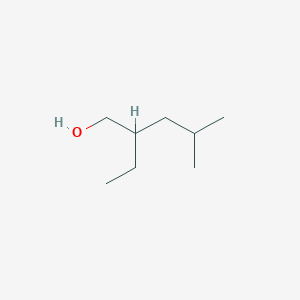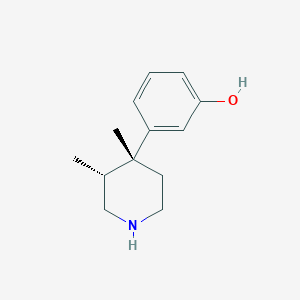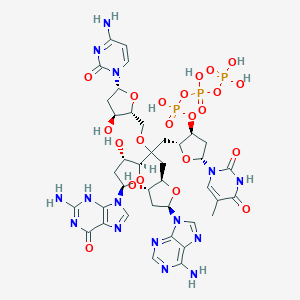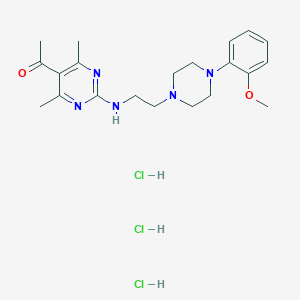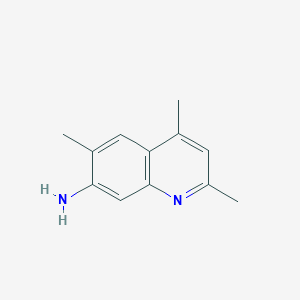![molecular formula C10H10N2O5S2 B056499 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-77-4](/img/structure/B56499.png)
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CMMD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzothiadiazine derivatives and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its ability to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in regulating cell growth and apoptosis. 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide binds to the catalytic subunit of PP2A, leading to its inhibition and subsequent activation of various signaling pathways that induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its high potency and specificity towards PP2A inhibition. However, the limitations of using 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments include its low solubility in water, which can affect its bioavailability and toxicity.
Orientations Futures
For 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide research include the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action in more detail. Additionally, studies can focus on the optimization of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives to enhance its potency, specificity, and bioavailability.
Méthodes De Synthèse
The synthesis of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-mercapto benzoic acid with 6-amino-3-methoxy-4-phenyl-1,2,4-benzothiadiazine 1,1-dioxide. The reaction occurs in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified through column chromatography to obtain pure 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide.
Applications De Recherche Scientifique
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential therapeutic properties in various scientific research studies. One of the significant applications of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is its use as a potential anti-cancer agent. Studies have shown that 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.
Propriétés
Numéro CAS |
114260-77-4 |
|---|---|
Nom du produit |
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Formule moléculaire |
C10H10N2O5S2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2-[(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H10N2O5S2/c1-17-6-2-3-8-7(4-6)11-10(12-19(8,15)16)18-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
UGKOQZYTTXJESO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
SMILES canonique |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



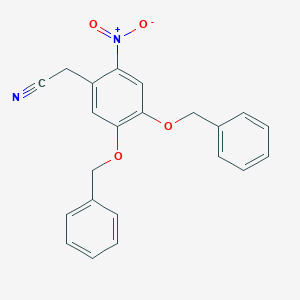
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)

